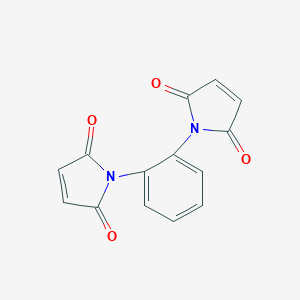

N,N'-o-phenylenedimaleimide

説明

Structure

3D Structure

特性

IUPAC Name |

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVWIGGYXLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156935 | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-04-2 | |

| Record name | N,N′-o-Phenylenedimaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13118-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(o-phenylene)dimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-2-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46FEU5446 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: N,N'-(o-Phenylene)dimaleimide (CAS 13118-04-2)

A Structural Biology & Bioconjugation Handbook

Executive Summary

CAS 13118-04-2 , chemically known as N,N'-(o-Phenylene)dimaleimide (or 1,2-Bismaleimidobenzene), is a specialized homobifunctional cross-linking reagent used extensively in protein biochemistry and polymer science. Unlike flexible aliphatic cross-linkers, this compound features a rigid aromatic ortho-phenylene core, providing a short, constrained spacer arm.

In drug development and structural biology, it serves as a critical molecular ruler. It is employed to probe the proximity of sulfhydryl (thiol) groups in proteins, stabilize quaternary structures, and map the topology of membrane receptors. This guide details its physicochemical profile, reaction mechanisms, and validated experimental protocols.

Physicochemical Characterization

The unique utility of N,N'-(o-Phenylene)dimaleimide stems from its rigid aromatic scaffold, which restricts the degrees of freedom between linked moieties, offering precise distance constraints (~6–10 Å).

Table 1: Physical and Chemical Properties

| Property | Data | Note |

| Chemical Name | N,N'-(1,2-Phenylene)dimaleimide | Also known as o-PDM or 1,2-Dimaleimidobenzene |

| CAS Number | 13118-04-2 | |

| Molecular Formula | C₁₄H₈N₂O₄ | |

| Molecular Weight | 268.22 g/mol | |

| Appearance | Yellow to bright yellow powder | Color intensity may vary with purity |

| Melting Point | 245–247 °C (decomposes) | High thermal stability due to aromatic core |

| Solubility (Organic) | Soluble in DMF, DMSO, Acetone | Poor solubility in non-polar solvents (Hexane) |

| Solubility (Aqueous) | Insoluble | Must be dissolved in organic solvent before adding to aqueous buffer |

| Reactive Group | Maleimide (x2) | Specific for sulfhydryls (-SH) at pH 6.5–7.5 |

| Spacer Arm Length | ~6.0 – 9.0 Å | Rigid, non-cleavable |

Mechanism of Action: Thiol-Maleimide Chemistry

The core utility of CAS 13118-04-2 lies in the Michael addition reaction. The maleimide double bond acts as an electrophile, susceptible to nucleophilic attack by the thiolate anion of cysteine residues.

-

Specificity: At physiological pH (6.5–7.5), the reaction is highly specific for sulfhydryls. At pH > 8.0, primary amines (Lysine) may compete, leading to non-specific cross-linking.

-

Stability: The resulting thioether linkage is stable to hydrolysis and reducing agents (unless harsh conditions are applied), making it permanent.

Diagram 1: Thiol-Maleimide Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a protein cysteine residue on the maleimide ring of the cross-linker.

Caption: The Michael addition mechanism where a thiolate anion attacks the maleimide double bond, forming a stable thioether linkage.

Validated Experimental Protocol: Protein Cross-Linking

Objective: To cross-link two interacting cysteine residues (inter- or intramolecular) to verify proximity or stabilize a protein complex.

Reagents Required:

-

Target Protein: Purified, in a buffer free of reducing agents (NO DTT, NO

-Mercaptoethanol). -

Buffer: PBS (pH 7.2) or HEPES (pH 7.5). Avoid Tris if pH > 8.0.

-

Cross-linker Stock: 20 mM N,N'-(o-Phenylene)dimaleimide in dry DMSO.

-

Quenching Agent: 1 M DTT or

-Mercaptoethanol.

Step-by-Step Workflow

-

Protein Preparation:

-

Dialyze the protein sample to remove any reducing agents. Reducing agents will compete with the protein for the cross-linker, nullifying the experiment.

-

Adjust protein concentration to 10–50

M.

-

-

Reagent Solubilization:

-

Weigh ~1 mg of CAS 13118-04-2.

-

Dissolve in anhydrous DMSO to create a 20 mM stock solution. Note: Prepare fresh. Maleimides hydrolyze slowly in moisture.

-

-

Cross-Linking Reaction:

-

Add the cross-linker stock to the protein solution.

-

Ratio: Use a 2-fold to 10-fold molar excess of cross-linker over protein thiol groups.

-

Mixing: Gently vortex immediately.

-

Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes or at 4°C for 2–4 hours.

-

-

Quenching:

-

Stop the reaction by adding DTT to a final concentration of 10–20 mM.

-

Incubate for 15 minutes. The excess DTT scavenges unreacted maleimides.

-

-

Analysis:

-

Analyze via SDS-PAGE (non-reducing conditions) or LC-MS/MS.

-

Success Indicator: Appearance of a higher molecular weight band (dimer) or a shift in migration due to intramolecular compaction.

-

Diagram 2: Experimental Workflow

This flowchart guides the researcher through the critical decision points of the protocol.

Caption: Operational workflow for cysteine cross-linking using o-PDM, emphasizing the critical removal of reducing agents.

Troubleshooting & Optimization

-

Precipitation: If the cross-linker precipitates upon addition to the aqueous buffer, the local concentration may be too high.

-

Solution: Dilute the DMSO stock further or add the cross-linker in multiple small aliquots while vortexing. Ensure final DMSO concentration is < 5% to avoid protein denaturation.

-

-

No Cross-linking Observed:

-

Cause 1: Cysteines are oxidized (disulfides already formed). Fix: Treat with TCEP, then remove TCEP before adding o-PDM.

-

Cause 2: Cysteines are buried. Fix: Perform reaction in the presence of mild denaturants (e.g., Urea) if studying unfolded states.

-

-

Non-Specific Binding:

-

Cause: pH > 8.0 causing amine reactivity. Fix: Lower pH to 7.0.

-

Safety & Handling

-

Hazards: CAS 13118-04-2 is an irritant to eyes, skin, and the respiratory system.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Storage: Store at -20°C under desiccant. Moisture causes hydrolysis of the maleimide ring to non-reactive maleamic acid.

References

-

Sigma-Aldrich. N,N′-(o-Phenylene)dimaleimide Product Specification & Safety Data Sheet. Retrieved from

-

Thermo Fisher Scientific. Chemistry of Crosslinking: Maleimide Reaction Chemistry. Retrieved from

-

PubChem. Compound Summary: N,N'-1,2-Phenylenedimaleimide. National Library of Medicine. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for cross-linking protocols).

Technical Guide: Spectroscopic Analysis of N,N'-o-phenylenedimaleimide (OPDM)

Executive Summary

N,N'-o-phenylenedimaleimide (OPDM), often commercially referred to as HVA-2, is a critical bismaleimide cross-linking agent used in polymer chemistry and rubber vulcanization. Its efficacy relies entirely on the integrity of the two maleimide rings.

The primary analytical challenge in OPDM synthesis and quality control is distinguishing the closed-ring bismaleimide from its open-ring precursor, bismaleamic acid , or its hydrolyzed derivatives. This guide provides a definitive spectroscopic framework to validate cyclization and quantify purity, bypassing common pitfalls related to the molecule's steric crowding and limited solubility.

Part 1: Molecular Architecture & Analytical Context

OPDM consists of two maleimide groups attached at the 1,2- (ortho) positions of a benzene ring. Unlike its meta and para counterparts, OPDM exhibits significant steric inhibition of resonance . The bulky maleimide groups cannot lie coplanar with the benzene ring; they are twisted roughly 40-60° out of plane.

Analytical Consequence: This lack of planarity reduces conjugation between the maleimide double bond and the aromatic ring, resulting in distinct shielding patterns in NMR compared to planar maleimides.

The Critical Impurity: N,N'-o-phenylenedimaleamic Acid

Synthesis involves the reaction of maleic anhydride with o-phenylenediamine to form the intermediate maleamic acid , followed by dehydration to the maleimide . Incomplete dehydration leaves the "open" acid form, which is non-functional as a cross-linker.

-

Target Molecule (OPDM): Closed rings, no N-H, no O-H.

-

Impurity (Acid form): Open chain, Amide N-H present, Carboxylic O-H present.

Part 2: FTIR Spectroscopy – The Fingerprint of Cyclization

Fourier Transform Infrared (FTIR) spectroscopy is the rapid-screening tool of choice for monitoring the dehydration reaction. The transition from maleamic acid to maleimide is marked by the emergence of the "Imide Doublet" and the disappearance of N-H/O-H bands.

Key Spectral Assignments (KBr Pellet / ATR)

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |

| C=O[1] (Imide) | Asymmetric Stretch | 1770 – 1790 | Weak/Medium intensity. Distinctive of 5-membered imide rings. |

| C=O (Imide) | Symmetric Stretch | 1700 – 1720 | Very Strong. The primary carbonyl marker. |

| C-N-C | Axial Stretch | 1370 – 1390 | Strong. Confirms the formation of the imide ring structure.[2] |

| C=C (Maleimide) | Ring Bending | 690 & 830 | Diagnostic of the maleimide olefin; distinct from aromatic C-H. |

| C-H (Aromatic) | Out-of-plane bend | 750 – 760 | Characteristic of ortho-disubstituted benzene. |

The "Pass/Fail" Criteria

-

PASS: Distinct doublet at ~1710/1780 cm⁻¹; Clean baseline >3000 cm⁻¹.

-

FAIL: Broad absorption at 3200–3500 cm⁻¹ (Amide N-H / Acid O-H); Presence of Amide I/II bands (~1650/1540 cm⁻¹).

Part 3: NMR Spectroscopy – Structural Validation

Due to the poor solubility of OPDM in chloroform (

Proton NMR ( H-NMR)

The symmetry of OPDM simplifies the spectrum. The molecule possesses a

Protocol: Dissolve ~10 mg OPDM in 0.6 mL DMSO-d6. Heat gently to 40°C if necessary to ensure complete dissolution, but measure at 25°C to prevent peak shifting.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Maleimide -CH=CH- | 7.15 – 7.25 | Singlet (s) | 4H | The olefinic protons are chemically equivalent and isolated from coupling. A singlet here confirms ring closure. |

| Aromatic H (3,6) | 7.40 – 7.50 | Multiplet (m) | 2H | Part of the AA'BB' system. Closest to the imide nitrogen.[3] |

| Aromatic H (4,5) | 7.55 – 7.65 | Multiplet (m) | 2H | Part of the AA'BB' system. Further from the imide nitrogen.[3] |

| Impurity: Maleamic Acid | 6.0 – 6.5 | Doublets (d) | - | Olefinic protons of the open acid form couple ( |

Senior Scientist Note: If the maleimide signal appears as a doublet or shows satellite peaks, it indicates a loss of symmetry, likely due to mono-hydrolysis (one ring open, one ring closed).

Carbon NMR ( C-NMR)

The

| Carbon Environment | Shift ( | Note |

| C=O (Carbonyl) | 169.5 – 170.5 | Characteristic imide carbonyl. |

| C=C (Maleimide) | 134.5 – 135.5 | The olefinic carbons. |

| Ar-C (Ipso) | 130.0 – 131.0 | Quaternary carbon attached to Nitrogen. |

| Ar-C (CH) | 126.0 – 129.0 | Aromatic ring carbons. |

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating OPDM batches.

Caption: Analytical workflow for OPDM validation. FTIR serves as the initial gatekeeper for cyclization, while NMR confirms molecular symmetry and purity.

Part 5: Experimental Protocol for Purity Determination

To ensure reproducibility in a drug development or high-performance polymer context, follow this self-validating protocol.

Materials

-

Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard. Note: Store over molecular sieves to prevent water uptake.

-

Reference Standard: Maleic anhydride (for impurity tracking).[4]

Step-by-Step Methodology

-

Sample Preparation: Weigh 10.0 mg ± 0.1 mg of dried OPDM into a clean vial.

-

Solvation: Add 0.6 mL DMSO-d6. Sonicate for 60 seconds.

-

Checkpoint: Solution must be clear yellow. Turbidity suggests inorganic salts or polymerized material.

-

-

Acquisition:

-

Set probe temperature to 298 K (25°C).

-

Pulse delay (d1): 10 seconds (Critical for accurate integration of aromatic vs olefinic protons due to relaxation time differences).

-

Scans: 16 (sufficient for >95% purity).

-

-

Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial (Bernstein).

-

Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

-

-

Calculation:

-

Integrate the maleimide singlet (A) at ~7.2 ppm.

-

Integrate the total aromatic region (B) at 7.4–7.7 ppm.

-

Validation Logic: The ratio

must be -

Deviation: If

, the maleimide ring has degraded (opened).

-

References

-

National Institute of Standards and Technology (NIST). "Infrared Spectra of Maleimides." NIST Chemistry WebBook, SRD 69. [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]

-

Pretze, M., et al. "1H NMR spectrum of maleimide in d6-DMSO." ResearchGate, 2014. [Link]

-

Org. Synth. "N-Phenylmaleimide."[3][5][6] Organic Syntheses, Coll. Vol. 5, p.944 (1973). (Foundational synthesis and characterization reference). [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]

- 3. US4154737A - Preparation of maleimides and dimaleimides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

Precision Locking: A Technical Guide to Homobifunctional Sulfhydryl-Reactive Crosslinkers

Executive Summary

In the architecture of protein conjugation, specificity is the currency of success. While amine-reactive chemistries (e.g., NHS esters) are ubiquitous, they often suffer from stochastic labeling due to the abundance of lysine residues. Homobifunctional sulfhydryl-reactive crosslinkers offer a high-precision alternative, targeting the rarer and more spatially distinct cysteine residues.

This guide provides a technical deep-dive into utilizing these reagents for structural biology, protein interaction mapping, and therapeutic development. It moves beyond basic protocols to explore the mechanistic causality of reaction kinetics, spacer arm physics, and troubleshooting complex conjugation challenges.

Part 1: Chemical Mechanisms & Selection Strategy

The choice between crosslinkers is not merely about spacer length; it is a choice between irreversible stability and reversible exchange .

Maleimide Chemistry (Irreversible)

The dominant chemistry for stable conjugation is the maleimide group.

-

Mechanism: A Michael addition reaction where the thiolate anion (–S⁻) attacks the double bond of the maleimide ring.

-

Outcome: Formation of a stable, non-cleavable thioether bond.[1][2]

-

Kinetics: At pH 6.5–7.5, the reaction rate with sulfhydryls is ~1,000× faster than with amines.[2][3][4][5]

-

Critical Constraint: At pH > 8.0, specificity is lost (amine reaction occurs) and the maleimide ring hydrolyzes to an unreactive maleamic acid.[3]

Pyridyldithiol Chemistry (Reversible)

Reagents like DPDPB utilize disulfide exchange.

-

Mechanism: The protein sulfhydryl attacks the internal disulfide of the reagent, releasing pyridine-2-thione.

-

Outcome: A disulfide bond that can be cleaved later using reducing agents (DTT, TCEP).[2]

-

Utility: Essential for "bait-and-prey" experiments where the crosslink must be reversed to analyze individual components.

Mechanistic Visualization

The following diagram contrasts the reaction pathways and potential side reactions.

Figure 1: Mechanistic pathways of sulfhydryl crosslinking. Note the critical pH dependence of the maleimide pathway to avoid hydrolysis.[3][4][6]

Part 2: The Toolbox (Comparative Analysis)

Selecting the right spacer length (Å) is critical for detecting interactions without inducing artificial aggregation.

| Reagent | Full Name | Spacer (Å) | Chemistry | Cleavability | Solubility | Application Focus |

| BMOE | Bismaleimidoethane | 8.0 | Maleimide | Non-Cleavable | DMSO/DMF | Closely associated subunits; freezing quaternary structure. |

| BMB | 1,4-Bismaleimidobutane | 10.9 | Maleimide | Non-Cleavable | DMSO/DMF | Intermediate distances; often used when BMOE is too rigid. |

| BMH | Bismaleimidohexane | 13.0 | Maleimide | Non-Cleavable | DMSO/DMF | Flexible linkage; high success rate for capturing transient interactions. |

| DTME | Dithiobismaleimidoethane | 13.3 | Maleimide | Cleavable (S-S) | DMSO/DMF | "Transferable" crosslinking; allows release of partners via reduction. |

| DPDPB | 1,4-Di-[3'-(2'-pyridyldithio)-propionamido]butane | 19.9 | Pyridyldithiol | Cleavable (S-S) | DMSO/DMF | Long-range reversible crosslinking; rare but useful for loose complexes. |

Expert Insight: Start with BMH for general interaction mapping. Its 13.0 Å flexible hydrocarbon chain reduces steric hindrance compared to the rigid BMOE. Use DTME if downstream mass spectrometry requires peptide release.

Part 3: Experimental Workflow & Protocols

This protocol assumes the target protein has free surface cysteines. If cysteines are oxidized (disulfides), a reduction step is mandatory.

Phase 1: Preparation (The "Clean" State)

Objective: Ensure free sulfhydryls are available and competing agents are removed.

-

Reduction (If needed): Incubate protein with 5 mM TCEP (preferred over DTT) for 30 min at room temperature.

-

Why TCEP? It is odorless, stable, and does not contain thiols, theoretically allowing it to remain. However, for maleimides, removal is still recommended as TCEP can slowly react with maleimides.

-

-

Desalting (Critical): Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with Conjugation Buffer (PBS, 1-5 mM EDTA, pH 7.2).

-

Why EDTA? It chelates divalent metals (Cu²⁺, Fe²⁺) that catalyze the oxidation of sulfhydryls back to disulfides.

-

Phase 2: The Crosslinking Reaction

-

Stock Prep: Dissolve crosslinker (e.g., BMH) in high-quality anhydrous DMSO to 10–50 mM. Do not store aqueous stocks.

-

Reaction: Add crosslinker to protein (10–20 fold molar excess).

-

Final solvent concentration: Keep DMSO < 10% (v/v) to prevent denaturation.

-

-

Incubation: 1 hour at Room Temperature or 2 hours at 4°C.

-

Quenching: Add DTT or 2-Mercaptoethanol to a final concentration of 10–20 mM. Incubate for 15 min.

Phase 3: Workflow Visualization

Figure 2: Optimized workflow for sulfhydryl crosslinking. Step 2 is the most common point of failure; residual DTT will neutralize the crosslinker before it reaches the protein.

Part 4: Troubleshooting & Optimization (Expertise)[3]

The "Thiazine Rearrangement"

If conjugating to an N-terminal cysteine, a specific side reaction can occur where the N-terminal amine attacks the succinimide ring, rearranging the stable thioether into a thiazine ring.[3][11]

-

Impact: This can alter the linker length and stability.[12]

-

Solution: Perform conjugation at pH < 7.0 if N-terminal Cys is the target, as the amine (pKa ~8.0) will be protonated and unreactive [1].

Precipitation Issues

Hydrophobic crosslinkers (BMH, BMB) can precipitate in aqueous buffer, causing "cloudy" reactions and poor yield.

-

Solution: Dissolve the crosslinker in dry DMSO first.[13] Add the DMSO solution slowly to the stirring protein solution. If precipitation persists, switch to a PEGylated analog (e.g., BM(PEG)2), which is water-soluble.

Over-Crosslinking

Formation of high-molecular-weight aggregates (smears on Western blot) indicates non-specific or excessive crosslinking.

-

Causality: High protein concentration leads to intermolecular collisions rather than intramolecular stabilization.

-

Correction: Dilute protein to < 1 mg/mL. Perform a titration curve of crosslinker excess (e.g., 2x, 5x, 10x, 20x) to find the "sweet spot."

Part 5: Applications in Drug Development

Structural Elucidation of Biologics

Homobifunctional crosslinkers are used to "freeze" dynamic protein states. By treating a receptor-ligand complex with DTME (13.3 Å), researchers can covalently lock the interaction. Following proteolytic digestion, the crosslinked peptides are analyzed via Mass Spectrometry (XL-MS) to map the binding interface [2].

Stabilizing Multimeric Enzymes

For therapeutic enzymes that require a dimeric state for activity, BMOE (8.0 Å) can introduce a permanent "staple" between subunits. This prevents dissociation at low concentrations (e.g., in the bloodstream), significantly extending the pharmacokinetic half-life [3].

References

-

National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A redox-active crosslinker reveals an essential and inhibitable oxidative folding network in the endoplasmic reticulum of malaria parasites | PLOS Pathogens [journals.plos.org]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 가교제 선택 가이드 [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for N,N'-o-phenylenedimaleimide in the Synthesis of High-Performance Polymers

Introduction: The Versatility of N,N'-o-phenylenedimaleimide as a Building Block for Advanced Polymers

N,N'-o-phenylenedimaleimide (o-PDM) is a bifunctional monomer characterized by two reactive maleimide groups attached to an ortho-substituted benzene ring. This unique structural arrangement makes o-PDM a highly effective crosslinking agent and building block for the synthesis of high-performance polymers. The maleimide functionalities can undergo a variety of chemical transformations, most notably Diels-Alder reactions and Michael additions, providing a versatile platform for creating robust and dynamic polymer networks. The proximity of the two maleimide groups on the benzene ring imparts a specific geometry to the crosslinks, influencing the final properties of the material.

The incorporation of o-PDM into polymer backbones is a strategic approach to enhance thermal stability, mechanical strength, and chemical resistance. These improvements are critical for materials used in demanding environments, such as in the aerospace, automotive, and electronics industries. This guide provides a comprehensive overview of the synthesis of o-PDM and its application in creating high-performance, crosslinked polymer systems. Detailed, field-proven protocols are presented to enable researchers and professionals to leverage the unique properties of this valuable monomer.

Core Principles: The Chemistry of Maleimide Crosslinking

The utility of o-PDM in polymer science stems from the reactivity of the maleimide double bond. Two primary reaction pathways are commonly exploited:

-

Diels-Alder Cycloaddition: The maleimide group is an excellent dienophile and readily participates in [4+2] cycloaddition reactions with dienes, such as furan-functionalized polymers. This reaction is thermally reversible, which is a key feature for the development of self-healing and reprocessable thermosets. At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to be reshaped or healed. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's properties.

-

Michael Addition: The electron-deficient double bond of the maleimide is susceptible to nucleophilic attack from amines and thiols. This Michael addition reaction is highly efficient and is often employed to create permanent, covalent crosslinks in polymers such as polyamides and polyurethanes, significantly enhancing their network integrity.

The choice of crosslinking chemistry dictates the final properties of the polymer. The reversible nature of the Diels-Alder reaction is ideal for applications requiring stimuli-responsive behavior, while the robust covalent bonds formed through Michael addition are suited for applications demanding high strength and durability.

Synthesis of N,N'-o-phenylenedimaleimide: A Detailed Protocol

The synthesis of o-PDM is typically a two-step process, starting from o-phenylenediamine and maleic anhydride. The following protocol is based on well-established methods for the synthesis of similar bismaleimides.[1][2][3]

Part 1: Synthesis of the Intermediate N,N'-o-phenylenebismaleamic Acid

This initial step involves the formation of the amic acid intermediate through the reaction of the primary amine groups of o-phenylenediamine with the anhydride functionality of maleic anhydride.

Materials and Equipment:

-

o-Phenylenediamine

-

Maleic Anhydride

-

Anhydrous Acetone (solvent)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Heating mantle with temperature control

Procedure:

-

Set up the three-necked flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Ensure the apparatus is dry.

-

Dissolve o-phenylenediamine (1 molar equivalent) in anhydrous acetone in the flask under a nitrogen atmosphere.

-

In a separate beaker, dissolve maleic anhydride (2.1 molar equivalents) in anhydrous acetone.

-

Slowly add the maleic anhydride solution to the stirred o-phenylenediamine solution via the dropping funnel over a period of 30-60 minutes.

-

Maintain the reaction temperature between 40-50°C using the heating mantle.

-

Continue stirring for 2-3 hours after the addition is complete. A precipitate of N,N'-o-phenylenebismaleamic acid will form.

-

Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid product with cold acetone to remove any unreacted starting materials.

-

Dry the N,N'-o-phenylenebismaleamic acid in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 2: Cyclodehydration to N,N'-o-phenylenedimaleimide

The bismaleamic acid intermediate is then chemically dehydrated to form the final bismaleimide product.

Materials and Equipment:

-

N,N'-o-phenylenebismaleamic acid (from Part 1)

-

Acetic Anhydride (dehydrating agent)

-

Anhydrous Sodium Acetate (catalyst)

-

Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Heating source (hot plate or water bath)

-

Ice bath

Procedure:

-

In the Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.

-

Add the dried N,N'-o-phenylenebismaleamic acid to this mixture with stirring.

-

Gently heat the suspension to 60-70°C with continuous stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the temperature and continue stirring for 2-4 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the o-PDM product.

-

Pour the cooled mixture into ice water to fully precipitate the product and hydrolyze any remaining acetic anhydride.

-

Collect the solid N,N'-o-phenylenedimaleimide by vacuum filtration.

-

Wash the product thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

-

Dry the final product in a vacuum oven at 70-80°C. The purity can be checked by melting point determination and spectroscopic methods (FTIR, NMR).

Application Protocol: Thermally Reversible Crosslinking of a Furan-Functionalized Polymer

This protocol details the use of synthesized o-PDM to create a thermally reversible crosslinked network with a furan-functionalized polymer, leveraging the Diels-Alder reaction. This approach is fundamental to developing self-healing materials.[4][5][6][7]

Materials and Equipment:

-

Furan-functionalized polymer (e.g., furan-grafted polyurethane or polyester)

-

N,N'-o-phenylenedimaleimide (o-PDM)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

-

Reaction vessel with stirrer and nitrogen inlet

-

Heating mantle with temperature control

-

Vacuum oven

-

Molding press

-

Characterization equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA)

Procedure:

-

Dissolution: Dissolve the furan-functionalized polymer in the chosen anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

-

Addition of o-PDM: Add a stoichiometric amount of o-PDM to the polymer solution. The molar ratio of furan groups to maleimide groups should be 1:1 for optimal crosslinking.

-

Diels-Alder Reaction (Crosslinking): Stir the mixture at a moderate temperature (e.g., 50-60°C) for 12-24 hours to facilitate the Diels-Alder reaction and form the crosslinked network. The progress of the reaction can be monitored by techniques like FTIR by observing the disappearance of the maleimide characteristic peaks.

-

Solvent Removal: After the reaction is complete, cast the resulting viscous solution into a mold and remove the solvent slowly in a vacuum oven at a temperature below the retro-Diels-Alder temperature (typically < 90°C).

-

Curing: Once the solvent is removed, a solid crosslinked polymer film or object is obtained.

Workflow for Crosslinking and Characterization

Caption: Experimental workflow for o-PDM crosslinking.

Characterization of o-PDM Crosslinked Polymers

The performance enhancements imparted by o-PDM crosslinking can be quantified using standard thermal and mechanical analysis techniques.[8][9]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg after crosslinking indicates a reduction in chain mobility due to the formation of the network structure.

Illustrative Data:

| Polymer System | Tg (°C) before Crosslinking | Tg (°C) after o-PDM Crosslinking |

| Furan-functionalized Polyester | 65 | 95 |

| Furan-functionalized Polyurethane | 40 | 75 |

Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Crosslinking with o-PDM is expected to increase the decomposition temperature.

Illustrative Data:

| Polymer System | Decomposition Temp. (T_d, 5% weight loss) before Crosslinking (°C) | Decomposition Temp. (T_d, 5% weight loss) after o-PDM Crosslinking (°C) |

| Furan-functionalized Polyester | 320 | 370 |

| Furan-functionalized Polyurethane | 300 | 355 |

Dynamic Mechanical Analysis (DMA)

DMA provides information about the viscoelastic properties of the material, including the storage modulus (a measure of stiffness) and tan delta (a measure of damping). A significant increase in the storage modulus above the Tg is a clear indicator of successful crosslinking.

Illustrative Data:

| Polymer System | Storage Modulus at Tg + 40°C (MPa) before Crosslinking | Storage Modulus at Tg + 40°C (MPa) after o-PDM Crosslinking |

| Furan-functionalized Polyester | 2 | 50 |

| Furan-functionalized Polyurethane | 1.5 | 45 |

Mechanism Visualization: Diels-Alder Crosslinking

The following diagram illustrates the fundamental Diels-Alder reaction between a furan-functionalized polymer chain and an o-PDM crosslinker, forming a thermally reversible covalent bond.

Caption: Reversible Diels-Alder crosslinking mechanism.

Conclusion and Future Outlook

N,N'-o-phenylenedimaleimide is a potent molecule for the advancement of high-performance polymers. Its ability to form both permanent and reversible crosslinks through well-defined chemical reactions offers a broad design space for materials with tailored properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of o-PDM in a variety of applications, from self-healing coatings and adhesives to robust composites for extreme environments. Future research will likely focus on the synthesis of novel polymers incorporating o-PDM directly into the main chain and the exploration of its utility in advanced applications such as stimuli-responsive hydrogels and dynamic covalent networks for adaptive materials.

References

-

Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure. Retrieved from [Link]

-

Smatanová, M., et al. (2021). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 15(8), 754-769. Retrieved from [Link]

- CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide. (2012). Google Patents.

-

Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). PubMed. Retrieved from [Link]

-

Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). ResearchGate. Retrieved from [Link]

-

Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI. Retrieved from [Link]

- CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide. (2021). Google Patents.

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Retrieved from [Link]

-

The thermal properties analyzed by DSC, DMA, TGA. (n.d.). ResearchGate. Retrieved from [Link]

-

Enhanced mechanical and thermal properties of polyamide 6/p (N-(4-F-phenylmaleimide)–alt-styrene) composites based on interfacial complexation inducing crystal transformation. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]

- 2. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 3. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]

- 4. Express Polymer Letters [expresspolymlett.com]

- 5. Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

application of o-phenylenedimaleimide for bioconjugation of peptides

Application Note: Structural Locking and Stapling of Peptides & Proteins using o-Phenylenedimaleimide (o-PDM)

Executive Summary

This guide details the application of o-phenylenedimaleimide (o-PDM) , a rigid homobifunctional crosslinker, for two primary applications: peptide macrocyclization ("stapling") and antibody disulfide re-bridging . Unlike flexible aliphatic linkers (e.g., BMOE), o-PDM possesses an aromatic core that imposes a defined structural constraint (~3–6 Å span) and restricted rotational freedom. This geometry is critical for stabilizing

Mechanism of Action

The core chemistry relies on the double Michael addition of thiols (cysteine side chains) to the electron-deficient maleimide rings.

-

Step 1: Nucleophilic attack of the first thiolate anion on the maleimide double bond, forming a thiosuccinimide intermediate.

-

Step 2: Rapid attack of the second thiolate on the proximal maleimide ring.

-

The "Ortho" Effect: The 1,2-positioning on the benzene ring pre-organizes the maleimides, favoring intramolecular reaction (cyclization) over intermolecular polymerization, provided the cysteine spacing is compatible (

to

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway of o-PDM with a dithiol-containing peptide. Note that high concentrations favor the side product (dimerization).

Critical Technical Considerations

Before initiating protocols, consider these physicochemical factors to ensure reproducibility.

| Parameter | Specification | Expert Insight |

| Solubility | Low in water | Dissolve o-PDM in DMF or DMSO as a 10–50 mM stock. Add to aqueous buffer such that final organic solvent is <10% (v/v) to prevent precipitation. |

| Reaction pH | 6.5 – 7.5 | pH > 8.0 accelerates hydrolysis of the maleimide ring to maleamic acid, rendering it unreactive toward thiols. pH < 6.0 slows the reaction significantly.[1] |

| Linker Span | ~3.0 – 6.0 Å | The ortho geometry is tighter than meta or para isomers. Ideal for bridging cysteines separated by 2–4 residues in a helix or adjacent chains in an antibody. |

| Stoichiometry | 1:1 to 1.2:1 | Avoid large excesses of o-PDM. Excess leads to "double capping" where each cysteine reacts with a separate o-PDM molecule rather than bridging. |

Protocol 1: Peptide Macrocyclization (Stapling)

Objective: Stabilize a peptide containing cysteines at positions

Materials

-

Peptide: HPLC-purified (>95%), lyophilized. Sequence must contain two Cys residues.

-

Buffer: 20 mM Ammonium Bicarbonate (pH 7.5) or PBS (pH 7.2). Avoid Tris if possible, as primary amines can compete slowly at high pH, though usually negligible at pH 7.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology

-

Peptide Solubilization & Reduction:

-

Dissolve peptide in Buffer to a concentration of 0.5 mM .

-

Add 1.5 molar equivalents of TCEP.

-

Incubate for 30 minutes at Room Temperature (RT) to ensure all cysteines are reduced. Note: TCEP does not react with maleimides rapidly at pH 7, so removal is not strictly required, but recommended for highest purity.

-

-

Preparation of o-PDM Stock:

-

Prepare a fresh 10 mM solution of o-PDM in DMF. Do not store this solution; maleimides degrade in solution over time.

-

-

The "Dilution" Reaction (Crucial Step):

-

Dilute the peptide solution with Buffer to 0.1 mM (100 µM).

-

Why? Intramolecular cyclization is a unimolecular reaction (rate

[Peptide]), while polymerization is bimolecular (rate -

Add o-PDM stock dropwise while vortexing. Final ratio: 1.1 equivalents of o-PDM to 1 equivalent of Peptide.

-

-

Incubation:

-

Incubate for 1–2 hours at RT in the dark.

-

-

Quenching:

-

Add excess DTT (5 mM final) or 2-Mercaptoethanol to quench unreacted maleimides.

-

-

Validation:

Protocol 2: Antibody Disulfide Re-bridging

Objective: Re-connect interchain disulfides in IgG after reduction to maintain structural integrity while potentially introducing rigid constraints or functional handles.

Experimental Workflow (Graphviz)

Figure 2: Workflow for antibody re-bridging. Temperature control is vital to prevent aggregation during the reduced state.

Step-by-Step Methodology

-

Antibody Reduction:

-

Dilute IgG to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

-

Add TCEP (2–4 equivalents per disulfide bond). For full reduction of human IgG1 (4 interchain disulfides), use ~10–12 equivalents of TCEP.

-

Incubate at 37°C for 1 hour.

-

-

Buffer Exchange (Optional but Recommended):

-

If using DTT, you must remove it via Zeba Spin columns or dialysis. If using TCEP, you may proceed, but TCEP can promote oxidation over long periods; removal is safer.

-

-

Re-bridging Reaction:

-

Cool the antibody solution to 4°C. Reduced antibodies are thermally unstable.

-

Add o-PDM (dissolved in DMSO) slowly.

-

Stoichiometry: Use 1.2 equivalents of o-PDM per disulfide bond (i.e., ~5 equivalents per IgG molecule).

-

Solvent Limit: Ensure DMSO < 5%.

-

Incubate at 4°C for 4 hours or RT for 1 hour.

-

-

Validation (Self-Validating Step):

-

SDS-PAGE (Non-reducing):

-

Success: A major band at ~150 kDa (Intact IgG).

-

Failure: Bands at 75 kDa (Half-Ab), 50 kDa (Heavy Chain), or 25 kDa (Light Chain).

-

-

Why? If o-PDM successfully bridges the cysteines, the chains remain covalently linked even under denaturing (SDS) conditions.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation upon adding o-PDM | Local concentration too high; Solvent incompatibility | Pre-dilute o-PDM in a larger volume of buffer immediately before addition, or add DMSO stock very slowly while vortexing. |

| Multiple Mass Peaks (+262, +524) | Double addition (Intermolecular or Double Capping) | Reduce peptide concentration (Protocol 1). Ensure 1:1 stoichiometry. |

| No Reaction (Mass Unchanged) | Oxidized Peptide or Hydrolyzed Maleimide | Treat peptide with TCEP again. Use fresh o-PDM stock (hydrolysis |

| Incomplete Bridging (Antibody) | Steric hindrance or fast re-oxidation | Increase o-PDM equivalents slightly (up to 1.5x per disulfide). Ensure anaerobic conditions during reduction. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- The definitive source for general maleimide-thiol chemistry and buffer consider

-

Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132-136.

- Discusses the use of maleimides for disulfide bridging and the importance of the "ortho" geometry in similar rigid linkers.

-

Bower, J. F., et al. (2016).[4] "Re-bridging of disulfide bonds in antibodies." Scientific Reports.

- Provides comparative data on ortho- vs meta- vs para- substituted linkers for antibody stability.

- Grillo-Bosch, D., et al. (2020). "Thiol-maleimide adducts: A stability study." ChemBioChem.

Sources

- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Polymer Thermal Stability via Multifunctional Crosslinking: The Role of N,N'-m-Phenylenedimaleimide (PDM/HVA-2)

Executive Summary

Thermal degradation in polymers manifests as chain scission, crosslink reversion, or oxidative unzipping, leading to catastrophic failure in mechanical performance. N,N'-m-phenylenedimaleimide (commonly referred to as PDM or by the trade name HVA-2 ) is a bifunctional crosslinking agent that addresses these failure modes.

Unlike sulfur vulcanization, which forms polysulfidic bonds with low bond dissociation energy (~270 kJ/mol), PDM facilitates the formation of Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) crosslinks (~350-370 kJ/mol). This guide details the mechanisms and protocols for utilizing PDM to enhance the thermal stability of two distinct polymer classes: Peroxide-Cured Elastomers (EPDM) and Bio-based Thermoplastics (PLA) .

Mechanism of Action

PDM operates via two primary mechanisms depending on the polymer matrix and initiation system.

Mechanism A: Co-agent bridging in Elastomers (Radical Trap)

In peroxide-cured systems (e.g., EPDM, CSM, CR), PDM acts as a co-agent. Peroxide radicals abstract hydrogens from the polymer backbone, creating macroradicals. PDM, possessing two electron-deficient maleimide double bonds, rapidly reacts with these macroradicals. This prevents chain scission (beta-cleavage) and forms a thermally stable imide bridge between chains.

Mechanism B: Chain Extension in Thermoplastics (Grafting)

In polyesters like PLA, thermal degradation often begins at chain ends or via random scission. PDM acts as a chain extender by grafting onto the polymer backbone (mediated by free radicals) or reacting with terminal groups. This increases molecular weight and branching, effectively raising the melt viscosity and the onset temperature of thermal degradation.

Visualizing the Crosslinking Mechanism

Figure 1: Mechanism of PDM-mediated crosslinking. PDM intercepts macroradicals to form stable imide bridges, superior to direct radical coupling.

Application Note: High-Temperature EPDM Rubber

Objective: Improve heat aging resistance and compression set in EPDM for automotive sealing applications (150°C+ service temp).

Formulation Strategy

Standard sulfur cures revert at high temperatures. A Peroxide + PDM system is required.

| Component | Phr (Parts per Hundred Rubber) | Function |

| EPDM (High ENB) | 100.0 | Base Polymer |

| Carbon Black (N550) | 50.0 - 70.0 | Reinforcement |

| Paraffinic Oil | 10.0 - 20.0 | Plasticizer |

| Zinc Oxide | 5.0 | Activator |

| Dicumyl Peroxide (DCP) | 2.0 - 4.0 | Radical Initiator |

| PDM (HVA-2) | 1.0 - 2.0 | Co-agent (Thermal Stabilizer) |

| Antioxidant (TMQ) | 1.0 | Radical Scavenger |

Processing Protocol

Step 1: Masterbatch Mixing (Internal Mixer/Banbury)

-

Set mixer temperature to 50°C. Rotor speed: 60 RPM.

-

Add EPDM and masticate for 60 seconds.

-

Add 1/2 Carbon Black, ZnO, and Stearic Acid. Mix 2 mins.

-

Add remaining Carbon Black and Oil. Mix until temp reaches 110°C.

-

Dump and sheet out on a two-roll mill. Allow to cool to <50°C.

Step 2: Curative Addition (Two-Roll Mill) Critical: PDM and Peroxide must be added at low temperatures to prevent "scorch" (premature curing).

-

Set mill cooling water to full flow.

-

Add the Masterbatch.

-

Add PDM and Peroxide simultaneously.

-

Cut and fold the rubber 5-6 times to ensure dispersion. PDM is a powder; ensure no yellow specks remain visible.

-

Sheet off at 2-3mm thickness.

Step 3: Curing

-

Rheometry (MDR 2000): Run at 175°C to determine

(time to 90% cure). -

Compression Molding: Press cure at 175°C for

minutes. -

Post-Cure (MANDATORY for Thermal Stability): Oven cure at 150°C for 2-4 hours. This drives the reaction of residual maleimide groups and stabilizes the network.

Data Interpretation: Thermal Stability Indicators

| Test | Control (Peroxide Only) | Experimental (Peroxide + 2 phr PDM) | Interpretation |

| Compression Set (22h @ 150°C) | 25 - 30% | 10 - 15% | Lower is better. PDM prevents network relaxation under heat/load. |

| Tensile Strength Change (After 168h @ 160°C) | -40% | -15% | PDM maintains chain integrity against oxidative scission. |

Application Note: PLA Melt Stabilization

Objective: Increase molecular weight and Heat Deflection Temperature (HDT) of Recycled or Virgin PLA during extrusion.

The Problem

PLA suffers from hydrolysis and thermal unzipping during processing (>180°C). PDM acts as a chain extender to reconnect cleaved chains.

Reactive Extrusion Protocol

Step 1: Pre-Treatment (Critical)

-

Drying: PLA is hygroscopic. Moisture + Heat = Hydrolysis.

-

Protocol: Dry PLA pellets at 80°C for 4-6 hours (Dew point -40°C). Moisture content must be <250 ppm.

Step 2: Compounding

-

Equipment: Twin-Screw Extruder (L/D > 40).

-

Dosage: 0.5 - 1.0 wt% PDM.

-

Initiator: 0.01 - 0.05 wt% DCP (Optional, but enhances grafting efficiency).

Step 3: Extrusion Profile

Figure 2: Reactive extrusion temperature profile. The reaction zone (Zone 3-6) must be hot enough to activate grafting but controlled to prevent degradation.

Validation: TGA Analysis

To verify thermal stability improvement, perform Thermogravimetric Analysis (TGA).[1]

-

Ramp: 10°C/min from 50°C to 600°C under Nitrogen.

-

Target Metric: Look for the

(temperature at 5% weight loss). -

Success Criteria: PDM-modified PLA should exhibit a

shift of +10°C to +20°C compared to neat PLA.

Safety & Handling (HVA-2/PDM)

-

Hazard: PDM is a skin sensitizer and potential irritant.

-

PPE: Nitrile gloves, long sleeves, and N95/P100 respirator are mandatory during weighing and mixing.

-

Form: Usually supplied as a yellow powder or oil-coated powder (to suppress dust). The oil-coated version is preferred for safety and dispersion.

References

-

DuPont (Chemours). (2019). Viton™ HVA-2 Product Information and Handling Precautions. ChemPoint.

-

Goksu, Y. A. (2024).[2] Enhancing the Sustainability of Poly(Lactic Acid) (PLA) Through Chain Extension.[2] Journal of Polymers and the Environment.[2]

-

Yangchen Tech. (2025). HVA-2 (PDM) Application in Rubber Vulcanization and Thermal Stability.

-

Chow, W. S., et al. (2020). Control of thermal degradation of polylactide (PLA)-clay nanocomposites using chain extenders.[3] Polymer Degradation and Stability.

Sources

laboratory synthesis of N,N'-o-phenylenedimaleimide from o-phenylenediamine

Application Note: Laboratory Synthesis of -o-Phenylenedimaleimide

Target Molecule:

Executive Summary & Technical Context

Synthesizing

This protocol utilizes a chemical dehydration method (Acetic Anhydride/Sodium Acetate) rather than thermal dehydration. Thermal methods (azeotropic distillation) often require temperatures that overcome the activation energy for benzimidazole formation, leading to impure products. Our approach isolates the kinetic product (bismaleamic acid) before effecting a controlled cyclization.

Reaction Mechanism & Pathway Control

The synthesis proceeds in two distinct phases. The critical process parameter (CPP) is maintaining a low temperature during the initial addition to prevent premature ring closure to benzimidazole derivatives.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway illustrating the divergence between the desired bismaleimide formation and the parasitic benzimidazole cyclization.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Stoichiometry |

| o-Phenylenediamine (OPD) | >98% | Substrate | 1.0 eq |

| Maleic Anhydride | >99% | Reagent | 2.2 eq |

| Acetone | ACS Grade | Solvent | 10-15 mL/g OPD |

| Acetic Anhydride (Ac₂O) | >99% | Dehydrating Agent | 3.0 eq (excess) |

| Sodium Acetate (NaOAc) | Anhydrous | Catalyst | 0.2 - 0.5 eq |

Phase 1: Formation of Bismaleamic Acid

Objective: Ring-opening of maleic anhydride to form the acyclic diamide intermediate.

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and addition funnel, dissolve 10.8 g (0.1 mol) of OPD in 100 mL of Acetone .

-

Cooling: Cool the solution to 15–20°C using a water bath. Note: Do not use an ice bath (<5°C) as OPD may precipitate out of solution.

-

Addition: Dissolve 21.6 g (0.22 mol) of Maleic Anhydride in 80 mL of Acetone . Add this solution dropwise to the OPD solution over 45–60 minutes.

-

Observation: A yellow precipitate (bismaleamic acid) will form almost immediately.

-

-

Completion: Stir the slurry at room temperature (25°C) for an additional 2 hours to ensure complete conversion.

Phase 2: Cyclodehydration (The "Imidization" Step)

Objective: Closing the maleimide rings without triggering benzimidazole rearrangement.

-

Catalyst Addition: To the slurry from Phase 1 (do not isolate the intermediate), add 4.0 g of Anhydrous Sodium Acetate .

-

Dehydration: Add 35 mL of Acetic Anhydride in one portion.

-

Heating: Warm the mixture to 50–60°C and stir for 3–4 hours.

-

Critical Check: The slurry should become less viscous and the color may darken slightly. If the solution becomes homogeneous and turns dark black/purple, the temperature was likely too high.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification:

Characterization & Quality Control

The ortho-isomer has distinct physical properties compared to the common meta-isomer.

Data Summary Table

| Property | Value / Observation | Notes |

| Appearance | Yellow crystalline powder | Darkening indicates oxidation/polymerization. |

| Melting Point | 245 – 247 °C (dec.) | Meta-isomer melts at ~200°C. Lower MP indicates impurities. |

| Yield | 70 – 85% | Dependent on moisture control (water hydrolyzes Ac₂O). |

| Solubility | Soluble in DMF, DMSO, Acetone. | Insoluble in water, hexane. |

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.14 ppm (s, 4H, –CH=CH– of maleimide ring). Diagnostic Peak.

- 7.46 ppm (dd, 2H, Ar-H, meta to N).

- 7.59 ppm (dd, 2H, Ar-H, ortho to N).

-

IR Spectroscopy (KBr):

-

1715 cm⁻¹ (s, C=O symmetric stretch).

-

1380 cm⁻¹ (C–N stretch).

-

Absence of broad –OH/–NH peaks (3200–3400 cm⁻¹) confirms full cyclization.

-

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Melting Point (<210°C) | Formation of meta-isomer (if starting material impure) or Benzimidazole.[3] | Check starting OPD purity. Ensure temperature did not exceed 60°C during Phase 2. |

| Product is Sticky/Tar | Polymerization of maleimide double bonds. | Add radical inhibitor (e.g., BHT, 100 ppm) during Phase 2. Avoid light exposure. |

| Incomplete Cyclization | Wet reagents or insufficient Ac₂O. | Ensure NaOAc is anhydrous (fused). Increase Ac₂O to 4.0 eq. |

Safety & Handling

-

Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle in a fume hood.

-

o-Phenylenediamine: Toxic if swallowed/inhaled.[4] Known skin sensitizer.

-

Acetic Anhydride: Lachrymator. Reacts violently with water.

References

-

ChemicalBook. N,N'-o-Phenylenedimaleimide Properties and Melting Point Data. Retrieved from

-

Sigma-Aldrich. N,N'-(1,3-Phenylene)dimaleimide Specification Sheet (Comparison Reference). Retrieved from

-

Organic Syntheses. N-Phenylmaleimide Synthesis Protocol (Base Method). Org.[5][6][7][8] Synth. 1961, 41, 93. Retrieved from

-

PubChem. N,N'-1,2-Phenylenedimaleimide Compound Summary. Retrieved from

-

ResearchGate. Analysis of Side Reactions in OPD-Maleic Anhydride Systems. (Contextual grounding on Benzimidazole formation). Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. US4154737A - Preparation of maleimides and dimaleimides - Google Patents [patents.google.com]

- 3. cymerchemicals.com [cymerchemicals.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijariie.com [ijariie.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

High-Fidelity Conjugation of Oligonucleotides to Enzymes using N,N'-o-Phenylenedimaleimide (o-PDM)

Executive Summary & Technical Rationale

This Application Note details the protocol for conjugating thiol-modified oligonucleotides to enzymes (e.g., Horseradish Peroxidase [HRP], Alkaline Phosphatase [AP]) using N,N'-o-phenylenedimaleimide (o-PDM) .

While heterobifunctional crosslinkers (like SMCC) are often the default for protein-nucleic acid conjugation, o-PDM offers distinct advantages in specific contexts, particularly electrochemical biosensors and sterically constrained assays .

Why o-PDM?

-

Rigidity & Electron Transfer: Unlike flexible aliphatic linkers, the phenyl ring in o-PDM provides a rigid, conductive bridge. In electrochemical DNA sensors, this rigidity prevents the "flopping" of the enzyme, maintaining a fixed distance from the electrode surface and facilitating electron tunneling.

-

Short Spacer Arm: The ortho substitution pattern results in a significantly shorter spacer arm (~6–9 Å) compared to standard linkers. This is critical for assays requiring close proximity between the DNA recognition element and the signal transducer.

-

Homobifunctionality: o-PDM contains two identical maleimide groups. This requires a modified "Two-Step" protocol to prevent homopolymerization (Enzyme-Enzyme or Oligo-Oligo), which this guide explicitly structures.

Mechanism of Action

The conjugation relies on the specific reaction between the maleimide groups of o-PDM and sulfhydryl (-SH) groups (thiols) on the biomolecules.

-

Activation: The maleimide double bond undergoes a nucleophilic attack by the thiolate anion of the oligonucleotide, forming a stable thioether bond.

-

Crosslinking: The second maleimide group on the o-PDM (now attached to the oligo) reacts with a thiol group on the target enzyme.

Chemical Constraint: Maleimides are susceptible to hydrolysis at pH > 7.5. Therefore, reaction buffers must be maintained at pH 6.5–7.2 to maximize thiol specificity and minimize hydrolysis.

Visualization: Reaction Pathway

Figure 1: The sequential reaction mechanism prevents homopolymerization by removing excess crosslinker before adding the second biomolecule.

Critical Materials & Equipment

| Component | Specification | Purpose |

| Crosslinker | N,N'-o-phenylenedimaleimide (o-PDM) | Rigid homobifunctional linker. Dissolve in DMF or DMSO immediately before use. |

| Oligonucleotide | 5'-Thiol-Modifier C6 S-S (Disulfide) | The disulfide form is more stable. Must be reduced to -SH before use. |

| Enzyme | HRP or AP (High Purity) | Must have accessible thiols. If not, thiolate using Traut's Reagent or SATA. |

| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Preferred over DTT because TCEP does not react with maleimides (DTT must be removed). |

| Reaction Buffer | 100 mM Sodium Phosphate, 5 mM EDTA, pH 7.0 | EDTA prevents metal-catalyzed oxidation of thiols (disulfide formation). |

| Desalting Column | Sephadex G-25 or Zeba Spin Columns (7K MWCO) | Critical for removing excess o-PDM and reducing agents. |

Detailed Experimental Protocol

Phase 1: Preparation of Thiol-Oligonucleotide

Most commercial thiol-oligos are supplied as disulfides (S-S) to prevent oxidation. They must be reduced to free thiols (-SH).

-

Resuspension: Dissolve the disulfide-oligo in Reaction Buffer (pH 7.0) to a concentration of 100 µM.

-

Reduction: Add TCEP to a final concentration of 10 mM.

-

Note: Unlike DTT, TCEP is stable and does not interfere significantly with maleimides at low concentrations, but removal is still recommended for maximum conjugation efficiency.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

-

Purification (Critical): Pass the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer to remove the cleaved protecting group and excess TCEP.

-

Quantification: Measure absorbance at 260 nm to determine concentration. Use Ellman’s Reagent to verify free thiol content if QC is required.

Phase 2: Activation of Oligonucleotide with o-PDM

To prevent Oligo-Oligo dimerization, we add the Oligo to a large excess of o-PDM.

-

Solubilization: Dissolve o-PDM in dry DMF or DMSO to 20 mg/mL. Prepare immediately before use.

-

Mixing: Add the o-PDM solution to the purified Thiol-Oligo solution.

-

Stoichiometry: Target a 20-fold to 50-fold molar excess of o-PDM over Oligo.

-

Reasoning: High excess ensures that every Oligo-SH encounters a fresh o-PDM molecule, reacting with only one side of the linker, leaving the other maleimide free for the enzyme.

-

-

Incubation: Incubate for 45–60 minutes at RT with gentle agitation. Protect from light.

-

Purification (Stop Point): Remove excess, unreacted o-PDM using a desalting column or dialysis against Reaction Buffer.

-

Warning: Failure to remove excess o-PDM will result in the free o-PDM "capping" the enzyme thiols in the next step, blocking conjugation.

-

Result: You now have Oligo-Maleimide .

-

Phase 3: Enzyme Preparation (Thiolation)

If your enzyme (e.g., HRP) does not have free surface cysteines, you must introduce them.

-

Reagent: Use 2-Iminothiolane (Traut’s Reagent).

-

Reaction: Mix Enzyme (2–5 mg/mL in pH 8.0 buffer) with Traut’s Reagent (10-fold molar excess).

-

Incubation: 45 minutes at RT.

-

Purification: Desalt into Reaction Buffer (pH 7.0) containing EDTA.

-

Note: Do not use TCEP/DTT here; Traut’s reagent creates free thiols directly.

-

Phase 4: Conjugation (The "Click")

-

Mixing: Mix the Oligo-Maleimide (from Phase 2) with the Thiol-Enzyme (from Phase 3).

-

Ratio: Use a 2:1 to 5:1 molar excess of Oligo over Enzyme.

-

Reasoning: Excess oligo drives the reaction to completion. Unreacted oligo is easier to separate from the large Enzyme-Oligo conjugate than unreacted enzyme would be.

-

-

Incubation: Incubate overnight at 4°C or 2 hours at RT.

-

Blocking (Optional): Add 2-Mercaptoethanol (final 1 mM) to quench any remaining maleimide groups.

Workflow Visualization

Figure 2: Step-by-step workflow emphasizing the parallel preparation of Oligo and Enzyme before the final merge.

Quality Control & Validation

Do not assume conjugation worked. Validate using these methods:

A. SDS-PAGE / Gel Electrophoresis

-

Method: Run the conjugate alongside the native enzyme.

-

Expected Result: The conjugate will migrate slower (higher molecular weight) than the native enzyme. You should see a "ladder" effect if multiple oligos attached to one enzyme, or a distinct band shift for 1:1 conjugates.

-

Staining: Use Silver Stain (for protein) and SYBR Gold (for DNA) on the same gel to confirm the band contains both components.

B. UV-Vis Spectroscopy

-

Ratio Check: Measure absorbance at 260 nm (DNA) and 280 nm (Protein).

-

HRP Specific: HRP has a Soret band at 403 nm.

-

Calculation: A successful conjugate will show absorbance peaks at both 260 nm and 280/403 nm.

C. Functional Assay

-

Enzyme Activity: Verify HRP activity using TMB substrate.

-

Hybridization: Verify Oligo functionality by hybridizing to a complementary target on a plate (ELISA-like format) and detecting the enzyme signal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during activation | o-PDM solubility issue | Ensure o-PDM is dissolved in high-quality dry DMF/DMSO. Add slowly to the aqueous buffer while vortexing. |

| No Conjugation (Band shift) | Hydrolysis of Maleimide | Maleimides hydrolyze rapidly at pH > 8.0. Ensure buffer is pH 7.0–7.2 and work quickly. |

| No Conjugation (Thiol) | Oxidized Thiols | Re-reduce the Oligo with TCEP. Ensure EDTA is in the buffer to prevent re-oxidation. |

| Enzyme Inactivity | Over-modification | Traut's reagent modified a lysine in the active site. Reduce the molar excess of Traut's reagent. |

| High Background | Unreacted Oligo | Improve final purification (Step 7) using Size Exclusion Chromatography (SEC) or Anion Exchange. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on maleimide-thiol chemistry).

-

BOC Sciences. (n.d.).

-

Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.

-

GuideChem. (2025). N,N'-o-Phenylenedimaleimide Structure and Properties.

-

MDPI. (2023).[1] Electrochemical DNA Sensors Based on Conducting Polymers. (Context for rigid linker usage).

Sources

application of N,N'-o-phenylenedimaleimide in high-temperature adhesives

Application Note: N,N'-Phenylenedimaleimide in High-Temperature Adhesives

Executive Summary

This guide details the application of N,N'-phenylenedimaleimide (PDM) , specifically focusing on the commercially dominant meta-isomer (N,N'-m-phenylenedimaleimide, commonly HVA-2) , in the formulation of high-temperature adhesives. While the ortho- isomer (N,N'-o-phenylenedimaleimide) is theoretically possible, severe steric hindrance between the adjacent maleimide groups renders it synthetically challenging and less stable for industrial applications. Therefore, this protocol focuses on the meta-isomer , the industry standard for enhancing thermal resistance, preventing reversion in elastomers, and increasing cohesive strength in structural adhesives.

Key Benefits:

-

Thermal Stability: Maintains bond integrity >200°C.

-

Crosslinking Efficiency: Acts as a co-agent for peroxide cures, increasing crosslink density.

-

Adhesion Promotion: Improves rubber-to-metal bonding via polar imide interactions.

Chemical Basis & Isomer Selection

The Isomer Distinction (Critical Technical Note)

Researchers must distinguish between the isomers of phenylenedimaleimide.

-

N,N'-m-phenylenedimaleimide (HVA-2): The standard commercial grade (CAS: 3006-93-7). The meta arrangement offers the optimal balance of reactivity and melting point (~200°C), allowing for easy dispersion in rubber/adhesive matrices without premature curing.

-

N,N'-o-phenylenedimaleimide: Due to the proximity of the two maleimide rings on the benzene core (1,2-position), this isomer suffers from significant steric strain. It is rarely used in commercial adhesive formulations compared to the meta or para forms.

-

N,N'-p-phenylenedimaleimide: High melting point (>300°C), making it difficult to process in standard compounding equipment without causing scorching.

Recommendation: Unless a specific synthesis dictates otherwise, use N,N'-m-phenylenedimaleimide for all high-temperature adhesive protocols described below.

Mechanism of Action

PDM functions primarily through free-radical crosslinking . In the presence of free radicals (generated by peroxides or heat), the maleimide double bonds open and graft onto the polymer backbone or bridge two polymer chains.

Figure 1: Radical-mediated crosslinking mechanism of N,N'-phenylenedimaleimide in adhesive matrices.

Application Protocol: High-Temperature Rubber-to-Metal Adhesive

This protocol describes the formulation of a solvent-based adhesive primer used for bonding elastomers (e.g., EPDM, CSM) to metal substrates, capable of withstanding temperatures up to 200°C.

Materials Required

| Component | Function | Recommended Grade | Concentration (phr)* |

| Chlorosulfonated Polyethylene (CSM) | Base Polymer | Hypalon 40 or equivalent | 100 |

| N,N'-m-Phenylenedimaleimide | Crosslinker | HVA-2 (Powder, >97%) | 2.0 - 5.0 |

| Dicumyl Peroxide (DCP) | Initiator | 40% Active on carrier | 1.5 - 3.0 |

| Carbon Black | Filler/Reinforcement | N330 or N550 | 30.0 |

| Zinc Oxide | Acid Acceptor | Active ZnO | 5.0 |

| Toluene / Xylene | Solvent | Industrial Grade | As needed for viscosity |

*phr = parts per hundred rubber

Step-by-Step Formulation Procedure

Step 1: Mastication & Dispersion (Internal Mixer/Two-Roll Mill)

-

Set Temperature: Maintain mixer temperature below 100°C to prevent premature activation of the PDM (Scorch).

-

Base Polymer: Add CSM and masticate until a smooth band forms.

-

Filler Addition: Gradually add Carbon Black and Zinc Oxide. Ensure full dispersion (glossy appearance).

-

PDM Addition (Critical): Add N,N'-m-phenylenedimaleimide .

-

Technical Note: PDM has a melting point of ~200°C. In this step, it is being dispersed as a solid powder, not melted. High shear is required to break down agglomerates.

-

-

Initiator Addition: Add Dicumyl Peroxide last. Keep temperature strictly below 110°C.

-

Sheet Out: Sheet the compound and allow it to cool to room temperature.

Step 2: Solution Preparation (Adhesive Primer)

-

Dissolution: Cut the compounded rubber into small chips.

-

Solvent Mixing: Dissolve chips in Toluene/Xylene (ratio 1:1) to achieve a solid content of 15-20%.

-

Agitation: Stir for 4-6 hours until a homogeneous solution is obtained.

-

Filtration: Filter through a 100-mesh screen to remove any undispersed PDM particles.

Step 3: Application & Curing

-

Surface Prep: Grit blast metal substrate (SA 2.5) and degrease.

-

Coating: Apply the adhesive solution (20-30 µm dry film thickness).

-

Drying: Air dry for 30 mins, then force dry at 60°C for 10 mins to remove solvent.

-

Bonding: Apply the uncured rubber topcoat.

-

Cure Cycle: Press cure at 160°C - 170°C for 20 minutes .

-

Mechanism:[1] At >150°C, the PDM melts and the peroxide decomposes. The PDM grafts the CSM rubber to the metal surface oxides and crosslinks the bulk rubber, locking in the structure.

-

Characterization & Validation

To validate the efficacy of PDM in the adhesive, the following testing workflow is mandatory.

Figure 2: Validation workflow for high-temperature adhesives containing PDM.

Data Interpretation

| Test Parameter | Control (No PDM) | With 3 phr N,N'-m-PDM | Interpretation |

| Lap Shear Strength (25°C) | 8.5 MPa | 11.2 MPa | PDM increases modulus and cohesive strength. |

| Lap Shear Strength (150°C) | 2.1 MPa | 6.8 MPa | Critical Result: PDM prevents thermal softening. |

| Failure Mode | Adhesive Failure | Cohesive Failure | Indicates strong chemical bonding to substrate. |

| TGA (5% Weight Loss) | 280°C | 315°C | Improved thermal degradation resistance. |